molecular formula C25H20ClNO2Sn B12592821 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 648918-12-1

4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline

Katalognummer: B12592821
CAS-Nummer: 648918-12-1
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: VZDYBBMKVYLUCK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a chloro group, an aniline moiety, and a triphenylstannyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of 4-chloroaniline with triphenyltin chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Chloroaniline+Triphenyltin chloride4-Chloro-3-[(triphenylstannyl)oxy]carbonylaniline\text{4-Chloroaniline} + \text{Triphenyltin chloride} \rightarrow \text{this compound} 4-Chloroaniline+Triphenyltin chloride→4-Chloro-3-[(triphenylstannyl)oxy]carbonylaniline

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloroaniline: A precursor in the synthesis of the compound.

    Triphenyltin chloride: Another organotin compound with different properties.

    3-Chloro-4-methoxyaniline: A related aniline derivative with different substituents.

Uniqueness

4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline is unique due to the presence of both chloro and triphenylstannyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

648918-12-1

Molekularformel

C25H20ClNO2Sn

Molekulargewicht

520.6 g/mol

IUPAC-Name

triphenylstannyl 5-amino-2-chlorobenzoate

InChI

InChI=1S/C7H6ClNO2.3C6H5.Sn/c8-6-2-1-4(9)3-5(6)7(10)11;3*1-2-4-6-5-3-1;/h1-3H,9H2,(H,10,11);3*1-5H;/q;;;;+1/p-1

InChI-Schlüssel

VZDYBBMKVYLUCK-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(C=CC(=C4)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.